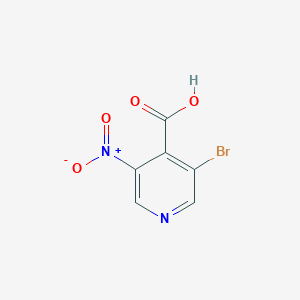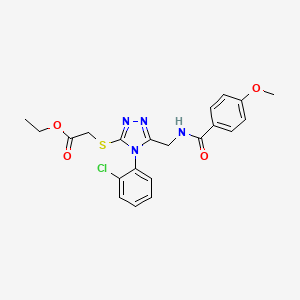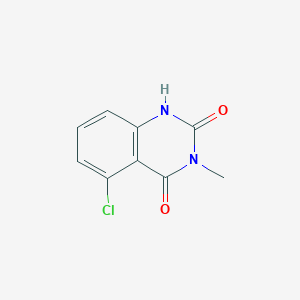![molecular formula C12H12F3N3S B2771311 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1421485-21-3](/img/structure/B2771311.png)
2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .Molecular Structure Analysis
The structure of the compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Agents
Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, including those with trifluoromethyl substitutions, have been identified as promising anti-mycobacterial chemotypes. Research has shown these compounds to possess significant in vitro activity against Mycobacterium tuberculosis strains with low cytotoxicity, making them potential candidates for tuberculosis treatment (Pancholia et al., 2016). Additionally, piperazinyl benzothiazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have been synthesized and found to exhibit cytotoxicity towards various human cancer cell lines, suggesting potential anticancer applications (Murty et al., 2013).
Anticancer Agents
The synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol pharmacophores has demonstrated significant anticancer activity, particularly against skin, breast, liver, cervical, and lung cancer cell lines. These findings suggest a potential role for these compounds in developing novel anticancer therapies (Murty et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives, including those incorporating piperazin-1-yl groups, have been explored for their corrosion inhibition properties. Studies indicate that these compounds can effectively inhibit corrosion of carbon steel in acidic environments, suggesting applications in materials science and engineering (Hu et al., 2016).
Antifungal and Antimicrobial Properties
Research into piperazine derivatives, including those based on benzothiazole, has uncovered significant antimicrobial and antifungal properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens, highlighting their potential as novel antimicrobial and antifungal agents (Suryavanshi & Rathore, 2017).
Wirkmechanismus
Target of Action
The primary target of 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is Mycobacterium tuberculosis H37Rv strain . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound interacts with this bacterium, inhibiting its growth and proliferation.
Mode of Action
It is known that it exerts its anti-mycobacterial activity by interacting with the mycobacterium tuberculosis h37rv strain . The compound’s interaction with its target leads to changes in the bacterium’s ability to grow and proliferate, thereby inhibiting the progression of tuberculosis.
Biochemical Pathways
It is clear that the compound disrupts the normal functioning of mycobacterium tuberculosis, leading to its inability to grow and proliferate . The downstream effects of this disruption are a decrease in the severity of tuberculosis symptoms and a halt in the progression of the disease.
Pharmacokinetics
The compound has shown promising results in in vitro testing against mycobacterium tuberculosis h37rv strain
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Rv strain . This leads to a decrease in the severity of tuberculosis symptoms and a halt in the progression of the disease.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been found to have anti-mycobacterial potential, indicating that it may interact with certain enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
In cellular studies, 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole has shown low cytotoxicity . This suggests that it may have a selective effect on mycobacterial cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-2-1-3-9-10(8)17-11(19-9)18-6-4-16-5-7-18/h1-3,16H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMASJYBQQAFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2771228.png)


![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)



![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2771235.png)

![4-Ethyl-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2771238.png)

![6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2771244.png)

![methyl 2-[N-(cyanomethyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}formamido]acetate](/img/structure/B2771248.png)
